-Bromo-4-methyl-5-nitropyridine is a heterocyclic aromatic compound, meaning it contains a ring structure with alternating carbon and nitrogen atoms.
While the specific details of its synthesis might be commercially sensitive, scientific literature describes a general method for the nitration of 2-bromo-4-methylaniline followed by subsequent bromination. This process can be achieved using various nitrating agents like nitric acid or sodium nitrite, and different brominating agents like bromine or N-bromosuccinimide [, ].
Research suggests that 2-bromo-4-methyl-5-nitropyridine might hold potential applications in various scientific fields, including:
2-Bromo-4-methyl-5-nitropyridine is a heterocyclic organic compound characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a pyridine ring. Its molecular formula is C₆H₅BrN₂O₂, and it has a molecular weight of 217.02 g/mol. The compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features that allow for various
This compound exhibits notable biological activities, particularly in the context of cancer research. It has been utilized in the synthesis of MLN0905, a potent inhibitor of Polo-like kinase 1 (PLK1), which plays a crucial role in cell cycle regulation. By inhibiting PLK1, 2-Bromo-4-methyl-5-nitropyridine can induce cell cycle arrest and affect cell proliferation and apoptosis . Additionally, it has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which are important in drug metabolism .
The synthesis of 2-Bromo-4-methyl-5-nitropyridine can be achieved through various methods:
2-Bromo-4-methyl-5-nitropyridine finds applications in:
Studies have shown that 2-Bromo-4-methyl-5-nitropyridine interacts with various biological targets. Its role as an inhibitor of Polo-like kinase 1 indicates its potential in modulating critical signaling pathways involved in cell division and cancer progression. Additionally, its interactions with cytochrome P450 enzymes suggest implications for drug-drug interactions and metabolic pathways .
Several compounds exhibit structural similarities to 2-Bromo-4-methyl-5-nitropyridine, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-3-methyl-5-nitropyridine | 23132-21-0 | 0.83 |
2-Bromo-6-methyl-5-nitropyridine | 22282-96-8 | 0.80 |
3-Bromo-5-methyl-4-nitropyridine | 1379323-18-8 | 0.74 |
2-Bromo-5-methylpyridin-4-amine | 79055-60-0 | 0.79 |
3-Methyl-4-nitropyridine 1-Oxide | 1074-98-2 | 0.79 |
Uniqueness: What sets 2-Bromo-4-methyl-5-nitropyridine apart from these similar compounds is its specific arrangement of substituents on the pyridine ring, which influences its reactivity and biological activity. For instance, its ability to inhibit PLK1 makes it particularly valuable in cancer research compared to other derivatives that may not exhibit similar potency or specificity .
Irritant